molecular formula C15H10N2O4 B8799234 2-(2-nitrobenzyl)isoindoline-1,3-dione CAS No. 35970-03-7

2-(2-nitrobenzyl)isoindoline-1,3-dione

Cat. No.: B8799234
CAS No.: 35970-03-7
M. Wt: 282.25 g/mol
InChI Key: WKFJHWYASVXANA-UHFFFAOYSA-N
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Description

2-(2-nitrobenzyl)isoindoline-1,3-dione is an organic compound with the molecular formula C15H10N2O4. It is a derivative of isoindoline-1,3-dione, characterized by the presence of a nitrophenyl group attached to the isoindoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrobenzyl)isoindoline-1,3-dione typically involves the reaction of phthalimide with 2-nitrobenzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, solvent, and concentration are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-nitrobenzyl)isoindoline-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-nitrobenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential for various chemical transformations and biological interactions, making it a valuable compound in scientific research .

Properties

CAS No.

35970-03-7

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

2-[(2-nitrophenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H10N2O4/c18-14-11-6-2-3-7-12(11)15(19)16(14)9-10-5-1-4-8-13(10)17(20)21/h1-8H,9H2

InChI Key

WKFJHWYASVXANA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The starting material is prepared as follows: The mixture of 54.0 of N-potassium phthalimide, 50.0 g of o-nitrobenzyl chloride and 120 ml of dimethylformamide is refluxed for 3 hours and poured into 900 ml of ice-water while stirring. After 30 minutes, it is filtered, and the residue washed with water, to yield the N-o-nitrobenzyl-phthalimide melting at 190-209°.
[Compound]
Name
54.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
900 mL
Type
reactant
Reaction Step Two

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